N-(4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
Description
Molecular Formula: C₂₂H₂₀ClN₅O Molecular Weight: 405.88 g/mol CAS Registry Number: 850729-63-4 Structure: The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group at position 3, methyl groups at positions 2 and 5, and an acetamide-linked para-aminophenyl moiety at position 5. This architecture confers unique electronic and steric properties, making it a candidate for targeting proteins such as kinases or translocator protein (TSPO) receptors .
Properties
IUPAC Name |
N-[4-[[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O/c1-13-12-20(26-19-10-8-18(9-11-19)25-15(3)29)28-22(24-13)21(14(2)27-28)16-4-6-17(23)7-5-16/h4-12,26H,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXKIVUGVFPMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors. For instance, some pyrazolopyrimidine derivatives have been reported to have antiviral, antimicrobial, antitumor, and anti-inflammatory activities.
Mode of Action
It’s known that similar compounds can inhibit the activity of certain enzymes, leading to a disruption in the normal functioning of cells.
Biological Activity
N-(4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 393.85 g/mol. Its structure features a pyrazolo-pyrimidine core, which is known for diverse biological activities.
This compound exhibits several biological activities primarily through the inhibition of specific enzymes and pathways:
- Kinase Inhibition : The compound has been shown to interact with various kinases, particularly those involved in cancer cell proliferation. It is hypothesized to bind to ATP-binding sites on kinases such as VEGFR-2, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to confirm these effects .
Research Findings
- Antitumor Activity : In vitro studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested .
- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound leads to G0/G1 phase arrest in cancer cells, suggesting a mechanism involving cell cycle regulation .
- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, indicating its potential role as an apoptosis inducer in tumor cells .
Data Table: Biological Activity Summary
Case Study 1: Antitumor Efficacy in Breast Cancer
A recent study evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations (≥20 µM) after 48 hours of treatment.
Case Study 2: Mechanistic Insights into Kinase Inhibition
Another investigation focused on the compound's interaction with VEGFR-2. Using molecular docking studies, researchers identified key binding interactions that support its inhibitory effect on kinase activity. This study provides a basis for further development as an anticancer agent targeting angiogenesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Key Comparative Insights :
Methyl groups at positions 2 and 5 increase steric bulk, possibly reducing off-target interactions compared to compounds like DPA-714, which has a smaller fluorine substituent .
Linkage Variations: Replacing the amino group with a sulfanyl linkage () increases hydrophobicity (logP ~3.5 vs. ~2.8 for the target) but may reduce hydrogen-bonding capacity with polar residues in active sites.
Pharmacokinetic Properties :
- Fluorinated analogs like DPA-714 exhibit enhanced blood-brain barrier (BBB) penetration due to fluorine’s electronegativity and small atomic radius, whereas the target compound’s lack of fluorine may limit CNS applications .
Reactivity :
- Compounds with fluorosulfonyl groups () are designed for covalent inhibition, unlike the target compound, which likely acts via reversible binding.
In contrast, DPA-714 is optimized for imaging neuroinflammation .
Research Findings and Data
Spectroscopic Data :
- IR/NMR : The acetamide carbonyl (C=O) in the target compound is expected at ~1,690–1,730 cm⁻¹ (IR) and δ 2.10 ppm (³H, COCH₃ in NMR), consistent with analogs .
Computational Properties :
| Property | Target Compound | DPA-714 | Sulfanyl Analog |
|---|---|---|---|
| logP (Predicted) | 3.1 | 3.8 | 4.2 |
| Polar Surface Area (Ų) | 85 | 78 | 70 |
| H-Bond Donors | 2 | 1 | 1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
